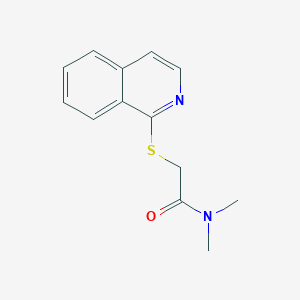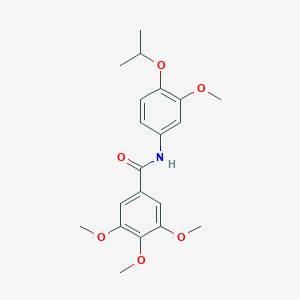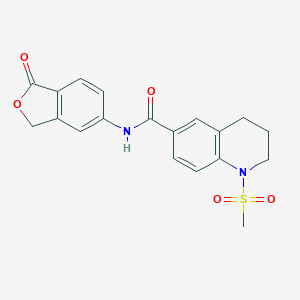![molecular formula C19H20N2O4 B263340 Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as Methyl 3-({3-isopropylcarbamoylphenyl}carbamoyl)benzoate or Methyl 3-{[3-(isopropylcarbamoyl)phenyl]carbamoyl}benzoate. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. Additionally, this compound has been reported to reduce the level of reactive oxygen species (ROS), which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to use in various assays. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate. One potential direction is the investigation of its potential use in the treatment of cancer. It has been shown to have anti-cancer activity in various cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Another potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential as a therapeutic agent for this disease. Additionally, the development of more efficient synthesis methods and the investigation of its potential toxicity are also important future directions for research on this compound.
Méthodes De Synthèse
The synthesis of Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate involves the reaction of 3-(isopropylcarbamoyl)benzoic acid with thionyl chloride to form 3-(isopropylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form this compound. The synthesis of this compound has been reported in various scientific journals, and it has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. This compound has been investigated for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. It has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
methyl 3-[[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)20-17(22)14-7-5-9-16(11-14)21-18(23)13-6-4-8-15(10-13)19(24)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23) |
Clé InChI |
VQAGJEPHRHPPRM-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
SMILES canonique |
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-(1,3-benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B263258.png)

![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)

![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)